
Ethyl 2-(2-ethoxy-2-oxoethyl)quinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-ethoxy-2-oxoethyl)quinoline-3-carboxylate is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its unique structure, which includes an ethyl ester group attached to the quinoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-ethoxy-2-oxoethyl)quinoline-3-carboxylate typically involves the reaction of quinoline-3-carboxylic acid with ethyl 2-bromo-2-oxoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(2-ethoxy-2-oxoethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds.
Applications De Recherche Scientifique
Ethyl 2-(2-ethoxy-2-oxoethyl)quinoline-3-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: Quinoline derivatives are investigated for their potential as anticancer, antiviral, and antimicrobial agents.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 2-(2-ethoxy-2-oxoethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In medicinal chemistry, its derivatives are designed to target specific proteins involved in disease processes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(2-ethoxy-2-oxoethyl)sulfanylquinoline-3-carboxylate
- Ethyl 2-(2-ethoxy-2-oxoethyl)(methyl)aminoquinoline-3-carboxylate
- Ethyl 2-(2-ethoxy-2-oxoethyl)quinoline-3-carboxylate derivatives
Uniqueness
This compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C16H17NO4 |
|---|---|
Poids moléculaire |
287.31 g/mol |
Nom IUPAC |
ethyl 2-(2-ethoxy-2-oxoethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C16H17NO4/c1-3-20-15(18)10-14-12(16(19)21-4-2)9-11-7-5-6-8-13(11)17-14/h5-9H,3-4,10H2,1-2H3 |
Clé InChI |
VZHHMXOSTRYKCC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=NC2=CC=CC=C2C=C1C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



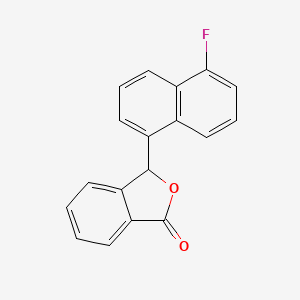

![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B15063791.png)
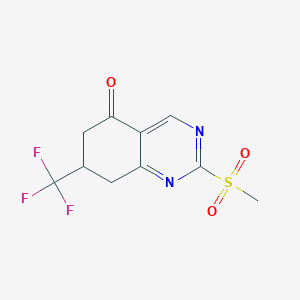
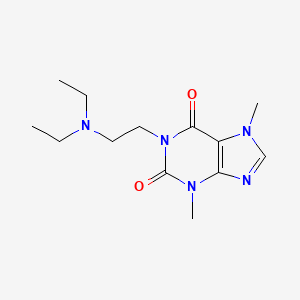
![[4-Oxo-2-(2H-pyran-6-yl)-4H-1-benzopyran-8-yl]acetic acid](/img/structure/B15063808.png)
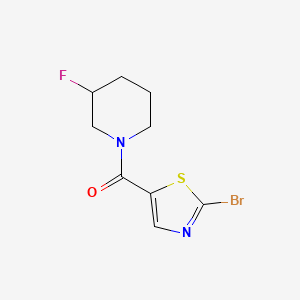

![N-[4-(4-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)phenyl]acetamide](/img/structure/B15063821.png)
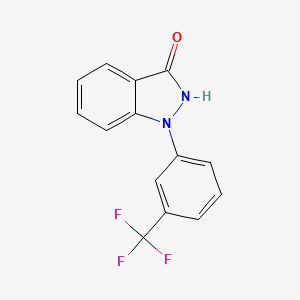
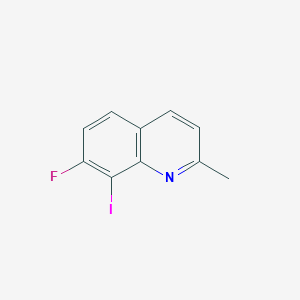
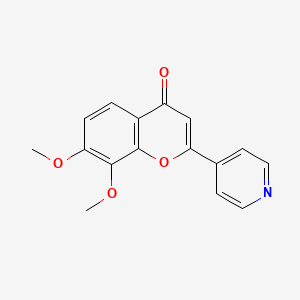
![5-Amino-1-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15063866.png)
